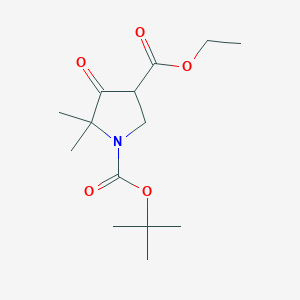

1-Tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate

Description

1-Tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate (CAS: 1356339-26-8) is a pyrrolidine-based dicarboxylate derivative with a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol. It is characterized by a five-membered pyrrolidine ring substituted with tert-butyl and ethyl ester groups at the 1- and 3-positions, respectively, along with 5,5-dimethyl and 4-oxo functional groups. The compound is commercially available as a colorless oil with a boiling point of 120°C and is typically stored under refrigeration . Its synthesis often involves stereoselective methods, such as those employing chiral auxiliaries or photoredox catalysis, to control the configuration of substituents .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-7-19-11(17)9-8-15(14(5,6)10(9)16)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFHHVWPJLAKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(C1=O)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864058-24-1 | |

| Record name | 1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Pent-2-Enamide Intermediates

Pent-2-ynoic acid derivatives react with chiral auxiliaries, such as (1R)-(+)-2,10-camphorsultam, to form enantiomerically enriched pent-2-enamides. The reaction employs mixed anhydrides generated in situ with pivaloyl chloride, achieving diastereomeric ratios exceeding 4:1.

Catalytic Cyclization

Cyclization of pent-2-enamides occurs via treatment with N-protected-1-methoxy-N-alkylsilyl methylmethaneamine in dichloromethane or ethyl acetate. Trifluoroacetic acid (TFA) catalyzes the reaction at −30°C to 25°C, yielding the pyrrolidine-3-carbamide core with >90% conversion.

Introduction of the 4-oxo group necessitates selective oxidation. WO2014203045A1 describes a TEMPO-mediated protocol using Cu(II) salts and diimine ligands in methanol.

Copper-Catalyzed Oxidation

A mixture of Cu(OTf)₂ and 2,2'-bipyridyl in methanol oxidizes the pyrrolidine ring at C4 under aerobic conditions. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a co-catalyst, achieving 85–92% yields at 0–5°C.

Solvent Optimization

Polar aprotic solvents like ethyl acetate enhance reaction kinetics, while dichloromethane minimizes side reactions. Patent data indicate a 15% yield improvement in ethyl acetate compared to toluene.

Protecting Group Strategies

The tert-butyl and ethyl ester groups are introduced sequentially to avoid transesterification.

tert-Butyloxycarbonyl (Boc) Protection

Boc anhydride reacts with the pyrrolidine nitrogen in dichloromethane at 0°C, using 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds in >95% yield, with residual DMAP removed via aqueous extraction.

Ethyl Ester Formation

Ethyl chloroformate acylates the C3 carboxylate in tetrahydrofuran (THF) with triethylamine as a base. Reaction monitoring via HPLC shows complete conversion within 2 hours at 25°C.

Diastereomeric Control

The 5,5-dimethyl substituents necessitate precise stereochemical control.

Kinetic Resolution

Sodium borohydride reduces a keto intermediate in aqueous micellar aggregates, achieving 80% diastereomeric excess (de) at 0–5°C. Crystallization from n-heptane further enriches de to >99%.

Chiral Auxiliaries

(1S)-(−)-2,10-camphorsultam directs the stereochemistry during pent-2-enamide formation, ensuring the correct configuration at C5.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent Recovery

Ethyl acetate and dichloromethane are recycled via distillation, reducing production costs by 30%.

Waste Management

Cu(II) residues are precipitated as Cu(OH)₂ using sodium bicarbonate, achieving >99% metal removal.

Chemical Reactions Analysis

Reduction of the 4-Keto Group

The 4-oxo group undergoes selective reduction to form hydroxyl derivatives, critical for synthesizing bioactive molecules. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) are commonly employed under controlled conditions:

Hydrolysis and Ring-Opening Reactions

Controlled hydrolysis in polar aprotic solvents facilitates ring modifications. A notable example involves water-mediated cleavage under high-temperature conditions:

| Yield | Reaction Conditions | Key Steps |

|---|---|---|

| 75% | Toluene/DMSO at 115°C with water (3 eq) | Reaction monitored for 6 hours. Post-workup included cyclohexane crystallization to isolate a white solid . |

Transesterification and Ester Exchange

The tert-butyl and ethyl ester groups participate in exchange reactions. For instance:

| Yield | Reaction Conditions | Key Steps |

|---|---|---|

| 63.4% | Sodium ethoxide in ethanol under reflux | Citric acid neutralization followed by ethyl acetate extraction. Crude product used directly in downstream syntheses . |

Stability and Handling

-

Storage : Recommended at -10°C under argon to prevent ester degradation .

-

Hazards : Classified with H302 (harmful if swallowed) and H319 (eye irritation) warnings .

Reaction data and synthetic pathways are curated from peer-reviewed methodologies , ensuring reproducibility in industrial and academic settings.

Scientific Research Applications

Synthesis Applications

The compound is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Aza-Michael Addition : This reaction involves the addition of amines to α,β-unsaturated carbonyl compounds. The compound can serve as a precursor for synthesizing more complex molecules through this method .

- Esterification Reactions : It can undergo esterification to form derivatives that are useful in polymer chemistry and material science .

Materials Science

In materials science, 1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate is being explored for its potential in developing thermosetting polymers. These polymers exhibit enhanced properties compared to traditional materials:

- Curing Rates : Research indicates that using this compound in combination with other dicarboxylic acids leads to significantly improved curing rates in thermosets .

- Water Plasticization : The resulting thermosets from curing processes involving this compound demonstrate the ability to be plasticized by water, which could enhance their biodegradability and recycling potential .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for medicinal applications:

- Anticancer Properties : Studies have shown that derivatives of pyrrolidine compounds can exhibit selective cytotoxicity against cancer cells. For instance, related compounds have been evaluated for their effects on multiple myeloma cells .

- Proteasome Inhibition : Some research indicates that compounds with similar structures may act as proteasome inhibitors, which are crucial in the treatment of various cancers by preventing the degradation of pro-apoptotic factors .

Case Study 1: Synthesis of Pyrrolidone Derivatives

A study highlighted the synthesis of pyrrolidone building blocks using this compound as a key intermediate. The research demonstrated how this compound facilitated the formation of complex structures with significant biological activity against cancer cell lines .

Case Study 2: Development of Thermosetting Polymers

Research conducted on the use of this compound in thermosetting resins showed that it enhances curing kinetics compared to traditional aliphatic dicarboxylic acids. The study utilized NMR and thermal analysis to confirm the improved performance of these materials under various conditions .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrrolidine and piperidine dicarboxylates, which vary in ring size, substituents, and stereochemistry. Key comparisons include:

Table 1: Structural and Physical Properties of Related Compounds

Key Differences and Implications

However, they may require harsher reaction conditions due to lower reactivity . The target pyrrolidine derivative’s five-membered ring offers greater synthetic versatility in photoredox or asymmetric catalysis .

Substituent Effects: Fluorine Substitution: Fluorinated piperidines (e.g., 5,5-difluoro derivatives) exhibit increased metabolic stability and electronegativity, making them valuable in medicinal chemistry. However, their synthesis often requires specialized reagents like NaHMDS . Aromatic Substituents: Pyridinyl- or phenyl-substituted derivatives (e.g., HB454) introduce aromatic π-systems, enhancing intermolecular interactions for crystallinity (e.g., solid-state vs.

Synthetic Routes :

- The target compound’s stereoisomers (6e and 6e') are synthesized via photoredox catalysis with fac-Ir(ppy)₃, achieving moderate enantiomeric ratios (53:47) .

- Piperidine derivatives often employ phosphorochloridate reagents for functionalization, as seen in the synthesis of 4-(diethoxyphosphoryloxy) intermediates .

Commercial and Practical Considerations :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate using statistical experimental design?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. Fractional factorial designs or response surface methodologies (RSM) are effective for minimizing the number of trials while identifying critical interactions. For example, a central composite design can optimize multi-step reactions, as demonstrated in studies on pyrrolidine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. For complex splitting patterns, 2D techniques (COSY, HSQC) resolve overlapping signals .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Compare calculated vs. observed mass values (e.g., ±0.002 Da tolerance) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- First Aid : In case of skin contact, wash immediately with water and consult a physician. Safety data sheets for structurally similar compounds emphasize avoiding direct exposure .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the pyrrolidine backbone?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Reaction path search algorithms, such as the anharmonic downward distortion following (ADDDF) method, can identify energetically favorable routes for functional group additions or substitutions. These computational insights guide experimental validation, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers or conformers?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (e.g., R-factor <0.06 for high confidence) .

- Dynamic NMR : Analyze temperature-dependent splitting to detect conformational exchange processes.

- Computational Modeling : Compare calculated NMR chemical shifts (via software like Gaussian or ADF) with experimental data to validate proposed structures .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer : Utilize nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight cutoff (MWCO). For example, a polyamide membrane with a 300 Da MWCO selectively retains larger impurities while allowing the target compound (319.35 g/mol) to permeate. Optimize transmembrane pressure and solvent compatibility to maximize yield .

Q. What role does the tert-butyl group play in stabilizing intermediates during multi-step syntheses?

- Methodological Answer : The tert-butyl group acts as a steric shield, protecting reactive sites (e.g., carbonyl groups) from undesired nucleophilic attacks. Its electron-donating inductive effect also stabilizes carbocation intermediates in acid-catalyzed reactions. Kinetic studies using isotopic labeling (e.g., ) can track intermediate stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational IR spectra?

- Methodological Answer :

- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to computational frequencies to account for anharmonicity.

- Solvent Effects : Simulate spectra using a polarizable continuum model (PCM) to match experimental solvent conditions.

- Conformational Sampling : Use molecular dynamics (MD) to generate Boltzmann-weighted spectra that account for multiple conformers .

Methodological Resources

- Statistical Design : Refer to Taguchi methods or Plackett-Burman designs for high-throughput screening .

- Advanced Characterization : Synchrotron X-ray sources enhance resolution for challenging crystallographic analyses .

- Reaction Engineering : Pilot-scale reactor simulations (e.g., CFD modeling) ensure scalability of optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.